molecular formula C19H21F3N4O2 B2465186 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide CAS No. 1775410-84-8

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide

Cat. No.: B2465186
CAS No.: 1775410-84-8
M. Wt: 394.398
InChI Key: STZKLQKRGVZCSA-UHFFFAOYSA-N
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Description

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a synthetic organic compound that features a trifluoromethyl group, a pyrimidine ring, and a piperidine ring

Scientific Research Applications

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common approach includes:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the application of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
  • 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}butanamide

Uniqueness

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and lipophilicity, which can improve its pharmacokinetic properties. Additionally, the pyrimidine and piperidine rings contribute to its potential biological activity and specificity for certain molecular targets.

Properties

IUPAC Name

2-phenoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13(28-15-5-3-2-4-6-15)18(27)25-14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-12-24-17/h2-6,11-14H,7-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZKLQKRGVZCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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